molecular formula C6H8IN3O2 B3047149 4-Iodo-1-isopropyl-3-nitro-1H-pyrazole CAS No. 1354704-88-3

4-Iodo-1-isopropyl-3-nitro-1H-pyrazole

Cat. No.: B3047149
CAS No.: 1354704-88-3
M. Wt: 281.05
InChI Key: VNIRSUXQUBIGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-isopropyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 4-Iodo-1-isopropyl-3-nitro-1H-pyrazole typically involves a cyclocondensation reaction. This process includes the reaction of a suitable hydrazine with a carbon unit such as 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or β-enaminones . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

4-Iodo-1-isopropyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, sodium bicarbonate, and acetic acid . The major products formed from these reactions depend on the specific reagents and conditions applied.

Scientific Research Applications

4-Iodo-1-isopropyl-3-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

4-Iodo-1-isopropyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:

  • 4-Iodo-1-isobutyl-1H-pyrazole
  • 4-Iodo-3-nitro-1H-pyrazole
  • 3-Bromo-4-iodo-1H-pyrazole

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-iodo-3-nitro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O2/c1-4(2)9-3-5(7)6(8-9)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIRSUXQUBIGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246364
Record name 1H-Pyrazole, 4-iodo-1-(1-methylethyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-88-3
Record name 1H-Pyrazole, 4-iodo-1-(1-methylethyl)-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-iodo-1-(1-methylethyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-isopropyl-3-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-1-isopropyl-3-nitro-1H-pyrazole
Reactant of Route 3
4-Iodo-1-isopropyl-3-nitro-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Iodo-1-isopropyl-3-nitro-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-Iodo-1-isopropyl-3-nitro-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-Iodo-1-isopropyl-3-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.